

# X-ray crystallography of "Tert-butyl 3-cyanomorpholine-4-carboxylate" derivatives

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## Compound of Interest

Compound Name: *Tert-butyl 3-cyanomorpholine-4-carboxylate*

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## Crystallographic Insights into Morpholine Carboxylates: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design. While specific crystallographic data for **Tert-butyl 3-cyanomorpholine-4-carboxylate** is not publicly available, this guide provides a comparative analysis of closely related morpholine derivatives, offering valuable structural insights. The experimental data herein is supported by established protocols for synthesis and crystallization.

## Comparative Crystallographic Data of Morpholine Derivatives

The following table summarizes key crystallographic parameters for several morpholine-containing compounds, providing a basis for understanding the structural landscape of this important heterocyclic scaffold. The data is derived from published X-ray crystallography studies.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	V (Å <sup>3</sup> )	Z
N-(4-Chlorophenyl)morpholine-4-carboxamide[1]	C <sub>11</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>2</sub>	Orthorhombic	Pbca	9.3359(19)	11.105(2)	22.426(5)	2325.0(8)	8
4-(4-Nitrophenyl)morpholine [2]	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>	Monoclinic	P2 <sub>1</sub> /c	14.5445(6)	8.3832(3)	16.2341(6)	1979.42(13)	8
Mannich base of 2-cyanoguanidinophenyl and morpholine[3]	Not Provided	Monoclinic	C2/c	Not Provided	Not Provided	Not Provided	Not Provided	8

Note: Detailed crystallographic data for the Mannich base was not fully provided in the search results.

In the analyzed morpholine derivatives, the morpholine ring consistently adopts a chair conformation.[1][2][3] The crystal structures are often stabilized by intermolecular interactions, such as hydrogen bonding and  $\pi$ - $\pi$  stacking.[1][2][3] For instance, in N-(4-Chlorophenyl)morpholine-4-carboxamide, molecules are linked into chains by N—H $\cdots$ O hydrogen bonds.[1] Similarly, the crystal structure of 4-(4-Nitrophenyl)morpholine is stabilized by aromatic  $\pi$ - $\pi$  stacking interactions.[2]

## Experimental Protocols

While a specific protocol for "**Tert-butyl 3-cyanomorpholine-4-carboxylate**" is not available, a general approach to its synthesis and crystallization can be extrapolated from established methods for similar compounds.

### Synthesis of Morpholine Derivatives

The synthesis of N-substituted morpholine derivatives often involves the reaction of morpholine with a suitable electrophile. For example, the synthesis of N-(4-Chlorophenyl)morpholine-4-carboxamide was achieved by reacting morpholine with (4-chlorophenyl)carbamic chloride in refluxing ethanol.<sup>[1]</sup> A general synthesis for a tert-butyl carboxylate derivative could involve the reaction of the parent amine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

General Synthetic Protocol:

- Dissolve the starting morpholine derivative in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
- Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the same solvent.
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

### Crystallization

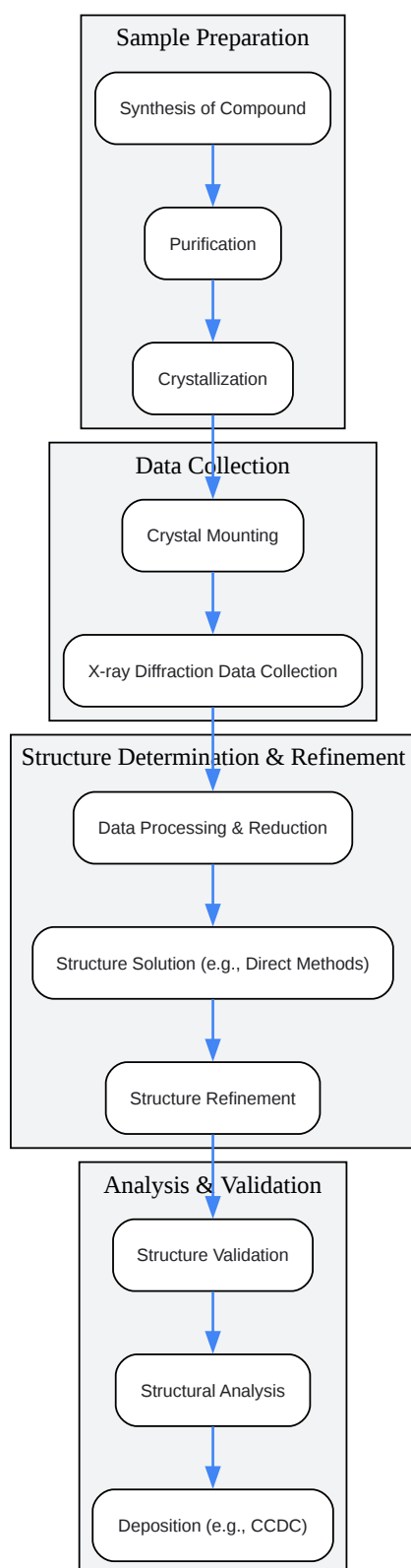
Single crystals suitable for X-ray diffraction can be obtained through various techniques, with slow evaporation being a common and effective method.

General Crystallization Protocol:

- Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, hexane).
- Gently heat the solution to ensure complete dissolution.
- Allow the solution to cool slowly to room temperature.
- If no crystals form, loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
- Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

## X-ray Crystallography Workflow

The process of determining the crystal structure of a molecule via X-ray crystallography involves a series of well-defined steps, from sample preparation to data analysis and structure refinement. This workflow is crucial for obtaining high-quality crystallographic data.



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General workflow for a single-crystal X-ray diffraction experiment.

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## References

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